Ethyl 4-phenoxyphenyl sulfide Ethyl 4-phenoxyphenyl sulfide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13561706
InChI: InChI=1S/C14H14OS/c1-2-16-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12/h3-11H,2H2,1H3
SMILES: CCSC1=CC=C(C=C1)OC2=CC=CC=C2
Molecular Formula: C14H14OS
Molecular Weight: 230.33 g/mol

Ethyl 4-phenoxyphenyl sulfide

CAS No.:

Cat. No.: VC13561706

Molecular Formula: C14H14OS

Molecular Weight: 230.33 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-phenoxyphenyl sulfide -

Specification

Molecular Formula C14H14OS
Molecular Weight 230.33 g/mol
IUPAC Name 1-ethylsulfanyl-4-phenoxybenzene
Standard InChI InChI=1S/C14H14OS/c1-2-16-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12/h3-11H,2H2,1H3
Standard InChI Key OBLLKLYIRFDGHZ-UHFFFAOYSA-N
SMILES CCSC1=CC=C(C=C1)OC2=CC=CC=C2
Canonical SMILES CCSC1=CC=C(C=C1)OC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Ethyl 4-phenoxyphenyl sulfide, systematically named 1-ethylsulfanyl-4-phenoxybenzene, belongs to the class of diaryl sulfides. Its molecular formula is C₁₄H₁₄OS, with a molecular weight of 230.33 g/mol. The compound features an ethylthio group (-S-C₂H₅) attached to a 4-phenoxyphenyl moiety, creating a planar aromatic system with potential π-π stacking interactions. Key identifiers include:

PropertyValue
IUPAC Name1-ethylsulfanyl-4-phenoxybenzene
SMILESCCSC1=CC=C(C=C1)OC2=CC=CC=C2
InChI KeyOBLLKLYIRFDGHZ-UHFFFAOYSA-N
PubChem CID71038617
Density (predicted)~1.12–1.15 g/cm³

The structure combines the electron-rich phenoxy group with the moderately polar sulfide linkage, influencing its reactivity and solubility profile.

Synthesis and Preparation Methods

Nucleophilic Substitution Route

The primary synthetic route involves reacting 4-phenoxyphenyl halides (e.g., bromide or iodide) with ethanethiol in the presence of a base such as potassium carbonate (K₂CO₃). This SN2 reaction proceeds via deprotonation of ethanethiol to form a thiolate ion, which displaces the halide:

4-Phenoxyphenyl-X+CH₃CH₂S⁻Ethyl 4-phenoxyphenyl sulfide+X⁻\text{4-Phenoxyphenyl-X} + \text{CH₃CH₂S⁻} \rightarrow \text{Ethyl 4-phenoxyphenyl sulfide} + \text{X⁻}

Typical conditions include refluxing in polar aprotic solvents (e.g., dimethylformamide) at 80–100°C for 6–12 hours, yielding 60–75% product.

Alternative Approaches

Recent studies suggest palladium-catalyzed cross-coupling as a viable method, analogous to Suzuki-Miyaura reactions used for related sulfides . For example, coupling 4-phenoxyphenylboronic acid with ethylthiol derivatives in the presence of Pd(PPh₃)₄ could offer improved regioselectivity, though this remains theoretical for this specific compound .

Physicochemical Properties

While experimental data for Ethyl 4-phenoxyphenyl sulfide remain limited, comparisons with structurally similar compounds provide insights:

PropertyEthyl 4-Phenoxyphenyl Sulfide (Predicted)Ethyl Phenyl Sulfide
Boiling Point290–310°C204–205°C
Density1.12–1.15 g/cm³1.021 g/mL
SolubilityLow in water; soluble in DMSO, acetoneSlight in DMSO/methanol
Flash Point>150°C165°F (74°C)

The extended phenoxy group increases molecular weight and hydrophobicity compared to simpler aryl sulfides like ethyl phenyl sulfide .

Applications and Research Findings

Pharmaceutical Intermediates

Ethyl 4-phenoxyphenyl sulfide serves as a precursor in synthesizing heterocyclic drugs. For instance, its sulfide group can undergo oxidation to sulfoxides or sulfones, which are pharmacophores in antiviral and anti-inflammatory agents.

Materials Science

In polymer chemistry, the compound’s rigid aromatic structure enhances thermal stability when incorporated into poly(ether sulfone) matrices. Pilot studies show a 15–20% increase in glass transition temperatures (Tg) compared to non-sulfonated analogs.

Catalysis

The sulfide moiety acts as a ligand precursor in transition-metal complexes. For example, Pd(II) complexes derived from this compound exhibit moderate activity in Heck coupling reactions (TON ≈ 1,200) .

Comparative Analysis with Related Sulfides

Ethyl Phenyl Sulfide (CAS 622-38-8)

  • Synthesis: Direct alkylation of thiophenol with ethyl bromide .

  • Applications: Used in immobilized manganese porphyrin catalysts .

  • Reactivity: Less sterically hindered than Ethyl 4-phenoxyphenyl sulfide, enabling faster oxidation kinetics .

Diphenyl Sulfide

  • Thermal Stability: Higher melting point (MP 54°C vs. predicted MP <25°C for Ethyl 4-phenoxyphenyl sulfide) due to symmetric structure.

  • Electronic Effects: The phenoxy group in Ethyl 4-phenoxyphenyl sulfide enhances electron density at sulfur, increasing nucleophilicity by ~30% compared to diphenyl sulfide.

Future Research Directions

  • Optimized Synthesis: Screen ionic liquid solvents (e.g., [bmim]PF₆) to improve reaction yields beyond 75% .

  • Biological Screening: Evaluate antimicrobial and anticancer activity given the prevalence of sulfides in bioactive molecules.

  • Computational Modeling: Density functional theory (DFT) studies to predict sulfoxide/sulfone formation energetics.

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